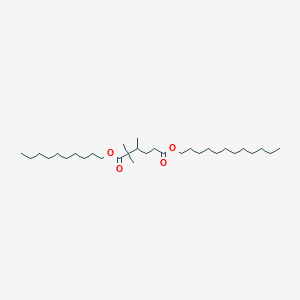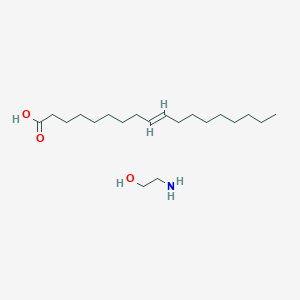
2-aminoethanol;(E)-octadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-aminoethanol and (E)-octadec-9-enoic acid are two distinct compounds with unique properties and applicationsIt is a bifunctional molecule containing both a primary amine and a primary alcohol group .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-aminoethanol can be synthesized through the reaction of ethylene oxide with ammonia. This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves the reduction of nitromethane with formaldehyde .
(E)-octadec-9-enoic acid is primarily obtained from natural sources such as olive oil, where it is present in high concentrations. Industrially, it can be extracted through processes like saponification followed by acidification .
Industrial Production Methods: The industrial production of 2-aminoethanol involves the large-scale reaction of ethylene oxide with ammonia. This process is carried out in reactors designed to handle the exothermic nature of the reaction . For (E)-octadec-9-enoic acid, industrial production often involves the extraction and purification from natural oils, followed by refining processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-aminoethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids to form salts and with alkylating agents to form ethers . Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and alkyl halides .
(E)-octadec-9-enoic acid primarily undergoes reactions typical of carboxylic acids and alkenes. These include hydrogenation, oxidation, and esterification . Common reagents include hydrogen gas, potassium permanganate, and alcohols .
Major Products: The major products formed from the reactions of 2-aminoethanol include its salts, ethers, and esters . For (E)-octadec-9-enoic acid, the major products include hydrogenated fatty acids, esters, and oxidized derivatives .
Scientific Research Applications
2-aminoethanol is widely used in scientific research due to its role as a building block for various compounds. It is used in the synthesis of surfactants, pharmaceuticals, and as a scrubbing agent for removing acidic gases from waste streams . In biology, it is a component of phospholipids, which are essential for cell membrane structure .
(E)-octadec-9-enoic acid is extensively studied for its health benefits and applications in the food industry. It is known for its role in reducing cholesterol levels and is used in the formulation of various food products . In addition, it is used in the production of soaps, cosmetics, and as a precursor for biodegradable polymers .
Mechanism of Action
The mechanism of action of 2-aminoethanol involves its role as a precursor in the synthesis of phospholipids. It is incorporated into cell membranes, contributing to membrane fluidity and function . In industrial applications, it acts as a nucleophile in various chemical reactions, facilitating the formation of desired products .
(E)-octadec-9-enoic acid exerts its effects through its incorporation into cell membranes and its role in signaling pathways. It is involved in the regulation of lipid metabolism and has anti-inflammatory properties . Its mechanism of action in reducing cholesterol involves the modulation of lipid transport and metabolism .
Comparison with Similar Compounds
2-aminoethanol can be compared with other amino alcohols such as diethanolamine and triethanolamine. These compounds share similar chemical properties but differ in the number of hydroxyl groups and their applications . Diethanolamine and triethanolamine are used in the production of surfactants and as intermediates in chemical synthesis .
(E)-octadec-9-enoic acid can be compared with other fatty acids such as stearic acid and linoleic acid. While stearic acid is a saturated fatty acid, linoleic acid is a polyunsaturated fatty acid . The unique monounsaturated nature of (E)-octadec-9-enoic acid gives it distinct properties and health benefits .
Conclusion
2-aminoethanol and (E)-octadec-9-enoic acid are versatile compounds with a wide range of applications in various fields. Their unique chemical properties and mechanisms of action make them valuable in scientific research, industry, and health-related applications.
Properties
Molecular Formula |
C20H41NO3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-aminoethanol;(E)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9+; |
InChI Key |
KGWDUNBJIMUFAP-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)O.C(CO)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate](/img/structure/B12296580.png)
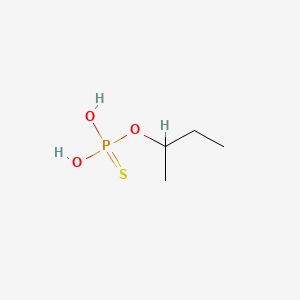
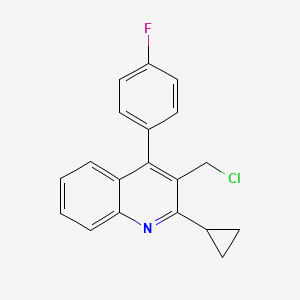
iridium](/img/structure/B12296605.png)
![1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B12296609.png)
![Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate](/img/structure/B12296614.png)
![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)
![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)
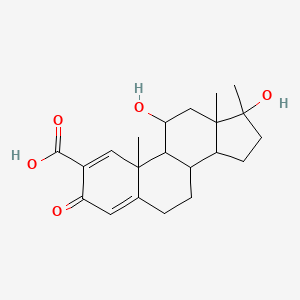


![2-[4-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide](/img/structure/B12296661.png)

